molecular formula C19H24N2O3 B2705568 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide CAS No. 1421529-69-2

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide

Cat. No. B2705568
CAS RN: 1421529-69-2
M. Wt: 328.412
InChI Key: YTFUKCGSTSKZFN-UHFFFAOYSA-N
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Description

This compound is an amide derivative, containing a dimethylamino phenyl group, a hydroxyethyl group, and a phenoxy group. Amides are common in a variety of fields, including pharmaceuticals, polymers, and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of conjugated systems due to the phenyl rings, which could have implications for its optical and electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, amides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been studied for its nonlinear optical (NLO) properties . These properties make it a potential candidate for applications in photonics and optoelectronics . The compound’s NLO properties could be used in various fields of science and technology, such as optical computing, optical data storage, optical limiting, up conversion lasing, two-photon microscopy, and optical switching .

Synthesis of Novel Organic Compounds

The compound can be used in the synthesis of novel organic compounds . For instance, it has been used in the synthesis of Quinolinecarboxamide Chalcone (QCC) using aldol condensation and carboxamide formation method .

Spectral Analysis

The compound can be used in spectral analysis . The organic sample QCC, synthesized using this compound, was examined by FT-IR, 1 H NMR, 13 C NMR, and mass spectroscopic techniques .

Solvent Dependent Linear and Nonlinear Optical Characteristics

The compound has been studied for its solvent-dependent linear and nonlinear optical characteristics . The order of nonlinear refractive index and nonlinear absorption coefficient of the compound was measured in polar solvents such as DMSO, DMF, and Ethanol .

Antibacterial Activity

Although not directly mentioned in the search results, similar compounds have been studied for their antibacterial activity . It’s possible that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide” could also have potential antibacterial applications.

Antioxidant Activity

Again, while not directly mentioned in the search results, similar compounds with 4-dimethylaminophenyl moieties have exhibited maximum activity in various antioxidant assays . This suggests that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide” could potentially have antioxidant applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14(24-17-7-5-4-6-8-17)19(23)20-13-18(22)15-9-11-16(12-10-15)21(2)3/h4-12,14,18,22H,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUKCGSTSKZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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